Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

2,6-Dibromo-4-fluorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃Br₂FO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine and fluorine substituents enhances its reactivity, enabling selective functionalization at specific positions on the benzene ring. Its high purity and stability make it suitable for use in cross-coupling reactions, such as Suzuki or Heck couplings, as well as in the synthesis of heterocyclic compounds. The electron-withdrawing effects of the halogens further facilitate nucleophilic aromatic substitution reactions, broadening its utility in fine chemical applications.
2,6-dibromo-4-fluoro-benzaldehyde structure
938467-02-8 structure
Product name:2,6-dibromo-4-fluoro-benzaldehyde
CAS No:938467-02-8
MF:C7H3Br2FO
MW:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-fluorobenzaldehyde
    • 2,6-Difluoro-4-fluorobenzaldehyde
    • 2,6-Dibromo-4-fluoro-benzaldehyde
    • 2,6-dibromo-4-fluoro- Benzaldehyde
    • ULSMYJACTJXCRB-UHFFFAOYSA-N
    • Benzaldehyde, 2,6-dibromo-4-fluoro-
    • FCH1380825
    • PC49660
    • AM805195
    • 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
    • SCHEMBL1726007
    • AS-39672
    • EN300-373831
    • Z1269117182
    • 938467-02-8
    • AKOS027256121
    • MFCD13186760
    • AB93074
    • 26-DIBROMO-4-FLUOROBENZALDEHYDE
    • CS-0037406
    • SY126642
    • DB-337949
    • 2,6-dibromo-4-fluoro-benzaldehyde
    • MDL: MFCD13186760
    • Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
    • InChI Key: ULSMYJACTJXCRB-UHFFFAOYSA-N
    • SMILES: O=CC1C(Br)=CC(F)=CC=1Br

Computed Properties

  • Exact Mass: 281.85142g/mol
  • Monoisotopic Mass: 279.85347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1

2,6-dibromo-4-fluoro-benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108046-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97%
5g
¥1324.00 2024-04-24
Ambeed
A286805-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
5g
$164.0 2025-02-24
abcr
AB287518-1 g
2,6-Dibromo-4-fluorobenzaldehyde; .
938467-02-8
1 g
€263.10 2023-07-20
abcr
AB287518-5 g
2,6-Dibromo-4-fluorobenzaldehyde; .
938467-02-8
5 g
€813.20 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12035-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
5g
¥1060.0 2024-07-18
eNovation Chemicals LLC
D917538-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
5g
$650 2024-07-20
abcr
AB287518-5g
2,6-Dibromo-4-fluorobenzaldehyde; .
938467-02-8
5g
€163.60 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12035-1g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
1g
¥223.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KF962-1g
2,6-dibromo-4-fluoro-benzaldehyde
938467-02-8 95%
1g
1251.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12035-100mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
100mg
¥50.0 2024-07-18

2,6-dibromo-4-fluoro-benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ;  30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ,  Tetrahydrofuran ;  30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties
Wang, Xiaojing ; Barbosa, James; Blomgren, Peter; Bremer, Meire C.; Chen, Jacob; et al, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Production Method 4

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 40 °C
Reference
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors.
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Reference
Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Alkylated piperazine compounds as inhibitors of BTK activity and their preparation
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Bicyclic piperazine compounds as BTK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 40 °C
Reference
Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  N-Bromosuccinimide ,  Trimethylamine oxide Solvents: Dichloromethane
Reference
Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors
Giroux, Andre; Boulet, Louise; Brideau, Christine; Chau, Anh; Claveau, David; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

Production Method 12

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ;  1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285
Gosselin, Francis; Lau, Stephen; Nadeau, Christian; Trinh, Thao; O'Shea, Paul D.; et al, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

Production Method 13

Reaction Conditions
Reference
Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent
, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

Additional information on 2,6-dibromo-4-fluoro-benzaldehyde

2,6-Dibromo-4-Fluoro-Benzaldehyde: A Comprehensive Overview

2,6-Dibromo-4-fluoro-benzaldehyde, also known by its CAS number CAS No. 938467-02-8, is a chemically synthesized aromatic aldehyde compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a fluorine atom at the 4 position, and an aldehyde group at the para position relative to the fluorine atom. The combination of these substituents imparts distinctive chemical and physical properties to the compound, making it a valuable tool in research and industrial applications.

The synthesis of 2,6-dibromo-4-fluoro-benzaldehyde typically involves multi-step organic synthesis processes. One common approach is the bromination of a fluorobenzaldehyde derivative, followed by further substitution reactions to introduce the second bromine atom. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing the overall environmental footprint associated with its production.

The chemical properties of 2,6-dibromo-4-fluoro-benzaldehyde are heavily influenced by its substituents. The electron-withdrawing effects of bromine and fluorine atoms increase the electrophilic character of the benzene ring, making it more reactive towards nucleophilic aromatic substitution reactions. Additionally, the aldehyde group introduces reactivity towards various carbonyl chemistry reactions, such as condensation reactions and oxidation processes. These properties make this compound a versatile building block in organic synthesis.

In terms of applications, 2,6-dibromo-4-fluoro-benzaldehyde has found utility in several areas. In drug discovery research, this compound serves as a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. Recent studies have explored its role in designing anti-cancer agents due to its ability to modulate specific cellular pathways. Furthermore, this compound is used in material science for synthesizing advanced polymers and materials with tailored electronic properties.

The environmental impact of 2,6-dibromo-4-fluoro-benzaldehyde has also been a subject of recent research interest. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic organisms. These investigations are crucial for ensuring that the use and disposal of this compound align with environmental sustainability goals.

In conclusion, 2,6-dibromo-4-fluoro-benzaldehyde, CAS No. 938467-02-8, is a chemically versatile compound with diverse applications across various scientific disciplines. Its unique molecular structure and reactivity make it an essential tool in organic synthesis and material development. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde
A934676
Purity:99%/99%
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Price ($):192.0/958.0